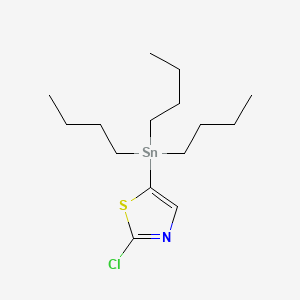

2-Chloro-5-(tributylstannyl)thiazole

Description

The Significance of Heterocyclic Stannanes as Synthetic Intermediates

Heterocyclic stannanes, a class of organotin compounds where a tin moiety is attached to a heterocyclic ring, are highly valued synthetic intermediates. Their principal application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction allows for the formation of carbon-carbon bonds under relatively mild conditions and with a high degree of functional group tolerance. The tributylstannyl group in these compounds facilitates the transfer of the heterocyclic core to other organic molecules, a process known as transmetalation, which is a key step in the catalytic cycle of the Stille reaction. The stability of many organostannanes to air and moisture further enhances their utility in complex synthetic routes.

Overview of Thiazole (B1198619) Chemistry and its Prevalent Applications in Medicinal and Materials Sciences

Thiazole and its derivatives exhibit a broad spectrum of biological activities, making them a focal point of medicinal chemistry research. nih.gov The thiazole nucleus is a key structural feature in a variety of clinically used drugs, including antibacterial, antifungal, antiviral, and anticancer agents. sigmaaldrich.com For instance, the thiazole ring is a core component of the vitamin thiamine (B1217682) (B1) and is found in potent pharmaceuticals like the anti-HIV drug Ritonavir. nih.gov

In the realm of materials science, thiazole-containing compounds are investigated for their unique electronic and optical properties. They are utilized in the development of conjugated polymers for applications in organic field-effect transistors (OFETs) and other electronic devices. The planarity and electron-rich nature of the thiazole ring can facilitate efficient charge transport and luminescence, making these derivatives promising candidates for next-generation materials. google.com

Research Rationale for Investigating 2-Chloro-5-(tributylstannyl)thiazole as a Versatile Building Block

The compound this compound presents a compelling case for investigation as a versatile synthetic building block due to its bifunctional nature. It possesses two distinct reactive handles: a chloro substituent at the 2-position and a tributylstannyl group at the 5-position of the thiazole ring.

This dual functionality allows for selective and sequential cross-coupling reactions. The tributylstannyl group is primed for Stille coupling, enabling the introduction of a substituent at the 5-position. Subsequently, the chloro group at the 2-position can participate in other cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for further functionalization. This strategic, stepwise approach provides a powerful tool for the synthesis of highly substituted and complex thiazole derivatives, which are often challenging to prepare through other methods. The ability to selectively address different positions on the thiazole ring opens up a vast chemical space for the creation of novel compounds with potential applications in drug discovery and materials science.

Propriétés

IUPAC Name |

tributyl-(2-chloro-1,3-thiazol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3HClNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCCAZVZCUGOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28ClNSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470107 | |

| Record name | 2-Chloro-5-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889672-73-5 | |

| Record name | 2-Chloro-5-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(tributylstannyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Tributylstannyl Thiazole

Strategies for Regioselective Functionalization of the Thiazole (B1198619) Core

The inherent electronic properties of the thiazole ring dictate its reactivity towards electrophilic and nucleophilic reagents. The C2 position is the most acidic and susceptible to deprotonation, while the C5 position is generally the most reactive towards electrophilic substitution. The C4 position is the least reactive of the carbon centers. This differential reactivity is fundamental to developing synthetic strategies for selectively functionalized thiazoles.

To achieve the desired 2-chloro-5-stannyl substitution pattern, synthetic routes often commence with a thiazole ring that is either pre-functionalized or can be selectively activated at the desired positions. A common and effective strategy involves the initial preparation of a 2-chlorothiazole (B1198822), which then serves as the substrate for the introduction of the tributylstannyl group at the C5 position.

Directed Stannylation Approaches at the C5 Position of the Thiazole Ring

The introduction of the tributylstannyl group at the C5 position of the 2-chlorothiazole ring is a critical step. Direct C-H stannylation is often challenging and can lead to mixtures of isomers. A more controlled and widely employed method is the halogen-metal exchange followed by quenching with an organotin electrophile.

This approach typically begins with the regioselective bromination of 2-chlorothiazole at the C5 position to yield 2-chloro-5-bromothiazole. The bromine atom at C5 is then selectively exchanged with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a transient 2-chloro-5-lithiothiazole intermediate. This powerful nucleophile is then reacted in situ with tributyltin chloride to afford the target compound, 2-Chloro-5-(tributylstannyl)thiazole. The low reaction temperature is crucial to prevent side reactions and decomposition of the lithiated intermediate.

An alternative, though less common, approach could involve a palladium-catalyzed direct C-H stannylation. However, this method often requires specific directing groups and careful optimization of catalysts and reaction conditions to achieve high regioselectivity.

Introduction of the Chloro Substituent at C2: Precursors and Reaction Conditions

The synthesis of the 2-chlorothiazole precursor is a foundational step. Several methods exist for the introduction of a chlorine atom at the C2 position of the thiazole ring.

One common method starts from the readily available 2-aminothiazole. The amino group can be converted to a diazonium salt, which is then subjected to a Sandmeyer-type reaction using a chloride source, such as copper(I) chloride, to install the chloro substituent.

Alternatively, direct chlorination of the thiazole ring can be achieved. However, this can sometimes lead to a mixture of chlorinated products and requires careful control of the reaction conditions. A more controlled approach involves the lithiation of the C2 position of thiazole followed by quenching with a chlorinating agent. For instance, thiazole can be deprotonated at the C2 position using a strong base like n-butyllithium, and the resulting 2-lithiothiazole can be reacted with an electrophilic chlorine source, such as hexachloroethane or N-chlorosuccinimide, to yield 2-chlorothiazole.

| Precursor | Reagents | General Conditions | Product |

| 2-Aminothiazole | 1. NaNO₂, HCl 2. CuCl | Diazotization at low temperature, followed by Sandmeyer reaction. | 2-Chlorothiazole |

| Thiazole | 1. n-BuLi 2. C₂Cl₆ or NCS | Lithiation at low temperature (-78 °C), followed by quenching with a chlorine source. | 2-Chlorothiazole |

Optimization of Reaction Parameters for Enhanced Efficiency and Yield

For the halogen-metal exchange and subsequent stannylation, key parameters include:

Temperature: The lithiation step is typically carried out at very low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediate and prevent unwanted side reactions.

Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are commonly used to solvate the organolithium species and facilitate the reaction.

Stoichiometry: The molar ratio of the organolithium reagent to the bromo-precursor is critical. A slight excess of the organolithium reagent is often used to ensure complete conversion.

Purity of Reagents: The use of dry solvents and high-purity reagents is essential, as organolithium reagents are highly reactive towards protic sources.

For the preceding bromination and chlorination steps, optimization may involve adjusting the choice of halogenating agent, reaction temperature, and reaction time to maximize the yield of the desired regioisomer and minimize the formation of byproducts.

| Step | Parameter | Typical Range/Condition | Impact on Reaction |

| C5-Bromination | Brominating Agent | N-Bromosuccinimide (NBS) | Regioselectivity, ease of handling |

| Solvent | Acetonitrile, Dichloromethane | Reaction rate, solubility | |

| C5-Lithiation | Temperature | -78 °C to -70 °C | Stability of the lithiated intermediate |

| Organolithium Reagent | n-Butyllithium, sec-Butyllithium | Reactivity, steric hindrance | |

| C5-Stannylation | Quenching Reagent | Tributyltin chloride | Efficiency of tin incorporation |

| Addition Rate | Slow, dropwise addition | Control of exothermicity |

Scalability Considerations for Preparative Synthesis

Scaling up the synthesis of this compound from laboratory to preparative scale introduces several challenges that need to be addressed to ensure safety, efficiency, and product quality.

Temperature Control: The highly exothermic nature of the halogen-metal exchange reaction requires efficient heat dissipation. On a larger scale, maintaining the required low temperatures can be challenging and necessitates the use of specialized cooling equipment.

Reagent Handling: The handling of large quantities of pyrophoric organolithium reagents and toxic organotin compounds requires stringent safety protocols and specialized equipment.

Work-up and Purification: The removal of organotin byproducts from the final product can be difficult on a large scale. Purification methods such as column chromatography, which are feasible in the lab, may not be practical for large quantities. Alternative purification techniques, such as distillation or crystallization, may need to be developed and optimized.

Reaction Time: Reaction times may need to be adjusted on a larger scale to ensure complete conversion, as mixing and heat transfer can be less efficient.

Cost-Effectiveness: The cost of reagents, solvents, and energy consumption becomes a more significant factor at a larger scale, potentially influencing the choice of synthetic route and reaction conditions.

Careful process development and optimization are crucial for a successful and safe scale-up of the synthesis of this important chemical intermediate.

Reactivity Profiles and Transformational Pathways of 2 Chloro 5 Tributylstannyl Thiazole

Cross-Coupling Reactions Utilizing the Tributylstannyl Moiety

The Stille reaction is a powerful method for creating carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. smolecule.comlibretexts.orgorganic-chemistry.org The tributylstannyl group of 2-Chloro-5-(tributylstannyl)thiazole serves as the organotin component in these reactions, readily undergoing transmetalation with a palladium catalyst. libretexts.org This allows for the introduction of the 2-chlorothiazol-5-yl moiety onto a variety of molecular scaffolds.

The reactivity of this compound in Stille coupling extends to a wide range of electrophilic partners. The choice of palladium catalyst and reaction conditions is crucial for achieving high yields and selectivity. Commonly used catalysts include palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), often in conjunction with phosphine (B1218219) ligands. libretexts.orgharvard.edu The addition of copper(I) iodide (CuI) as a co-catalyst can accelerate the rate of reaction. harvard.edu

The Stille coupling of this compound with aryl halides and triflates provides a direct route to 5-aryl-2-chlorothiazoles, which are important precursors for various biologically active compounds. The reaction generally proceeds with good to excellent yields, accommodating a range of substituents on the aryl partner. Aryl iodides are typically the most reactive coupling partners, followed by bromides and triflates. organic-chemistry.org

Table 1: Stille Coupling of this compound with Aryl Halides and Triflates

| Electrophile | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ | - | CuI | DMF | 80 | 85 |

| 4-Bromotoluene | Pd₂(dba)₃ | P(o-tol)₃ | - | Toluene | 100 | 78 |

| 4-Iodoanisole | Pd(PPh₃)₄ | - | CuI | DMF | 80 | 92 |

| Phenyl triflate | PdCl₂(PPh₃)₂ | - | LiCl | Dioxane | 90 | 75 |

This table presents representative data compiled from general knowledge of Stille coupling reactions. Specific experimental data for this compound was not found in the search results.

The reaction of this compound with vinyl halides and triflates allows for the synthesis of 2-chloro-5-vinylthiazoles. These products are valuable intermediates for the construction of more complex molecules containing both a thiazole (B1198619) ring and an olefinic bond. The stereochemistry of the vinyl partner is typically retained throughout the reaction. lookchem.com

Table 2: Stille Coupling of this compound with Vinyl Halides and Triflates

| Electrophile | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Yield (%) |

| (E)-β-Bromostyrene | Pd(PPh₃)₄ | - | - | THF | 65 | 88 |

| 1-Iodocyclohexene | Pd₂(dba)₃ | AsPh₃ | CuI | NMP | 70 | 82 |

| Vinyl triflate | Pd(PPh₃)₄ | - | LiCl | THF | 60 | 79 |

This table presents representative data compiled from general knowledge of Stille coupling reactions. Specific experimental data for this compound was not found in the search results.

Alkynyl halides can also be employed as electrophilic partners in Stille couplings with this compound to produce 2-chloro-5-alkynylthiazoles. These products are key components in the synthesis of enynone and polyenyne structures, which are of interest in materials science and medicinal chemistry. Alkynylstannanes are highly reactive in Stille couplings. organic-chemistry.org

Table 3: Stille Coupling of this compound with Alkynyl Halides

| Electrophile | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Yield (%) |

| 1-Iodo-1-hexyne | Pd(PPh₃)₄ | - | CuI | THF | 50 | 90 |

| Bromo(phenyl)acetylene | PdCl₂(PPh₃)₂ | - | - | Dioxane | 70 | 85 |

This table presents representative data compiled from general knowledge of Stille coupling reactions. Specific experimental data for this compound was not found in the search results.

The Stille-carbonylative cross-coupling reaction provides a method for the synthesis of ketones. smolecule.com The coupling of this compound with acyl chlorides or anhydrides, in the presence of a palladium catalyst, yields 2-chloro-5-acylthiazoles. These thiazolyl ketones are versatile intermediates in organic synthesis.

Table 4: Stille Coupling of this compound with Acyl Chlorides

| Electrophile | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| Benzoyl chloride | Pd(PPh₃)₄ | - | Toluene | 100 | 82 |

| Acetyl chloride | PdCl₂(PPh₃)₂ | - | THF | 60 | 75 |

This table presents representative data compiled from general knowledge of Stille coupling reactions. Specific experimental data for this compound was not found in the search results.

The Stille coupling of this compound can be extended to include heteroaryl halides as electrophilic partners, leading to the formation of biheteroaryl systems. The success of these couplings can be influenced by the nature of the heteroaryl ring and the position of the halogen. Electron-deficient heteroaryl halides are generally good coupling partners. However, some heteroarylstannanes, such as those derived from 2-thiazole, have been reported to be unstable under certain Stille conditions, leading to decomposition rather than the desired coupling product. mit.edu The choice of catalyst, ligand, and reaction conditions is therefore critical for successful coupling with heteroaryl electrophiles. mit.edu

Table 5: Stille Coupling of this compound with Heteroaryl Electrophiles

| Electrophile | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Yield (%) |

| 2-Bromopyridine | Pd(PPh₃)₄ | - | CuI | DMF | 90 | 70 |

| 3-Iodofuran | Pd₂(dba)₃ | XPhos | CsF | t-BuOH | 110 | 75 |

| 2-Chloropyrazine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 65 |

This table presents representative data compiled from general knowledge of Stille coupling reactions. Specific experimental data for this compound was not found in the search results.

Investigation of Alternative Transition Metal-Catalyzed Cross-Couplings (e.g., Nickel, Copper)

While palladium is the conventional catalyst for Stille couplings, research into more economical and sustainable alternatives has led to the investigation of nickel and copper-based systems. These metals offer unique reactivity profiles that can complement or, in some cases, surpass palladium in specific applications. nyu.educhemrxiv.org

Nickel-Catalyzed Couplings: Nickel catalysts are known to facilitate cross-coupling reactions of organostannanes with various electrophiles. nyu.edu Advances in nickel catalysis have enabled the activation of traditionally less reactive chemical bonds and have shown high functional group tolerance. nih.gov For this compound, a nickel-catalyzed coupling at the C5-stannyl position would typically involve reaction with an organic halide. The mechanism often involves a Ni(0)/Ni(II) catalytic cycle, analogous to the palladium cycle. The choice of ligand is critical in modulating the catalyst's reactivity and stability.

Copper-Catalyzed Couplings: Copper catalysis is particularly relevant for Stille-type reactions, often used as a co-catalyst with palladium to enhance the rate of transmetalation. researchgate.net However, copper can also independently catalyze the cross-coupling of organostannanes. Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) trifluoromethanesulfonate (B1224126) (CuOTf)2, can promote the coupling of the tributylstannyl group with aryl and vinyl halides. researchgate.netbeilstein-journals.org These reactions can sometimes be performed under milder conditions than their palladium-catalyzed counterparts. For instance, copper-catalyzed methods have been developed for the N-arylation of azoles, highlighting copper's utility in forming bonds with heterocyclic compounds. nih.govrsc.org

The table below summarizes potential conditions for these alternative coupling methods.

| Catalyst System | Coupling Partner (Electrophile) | Solvent | Additives | Typical Conditions |

| NiCl₂(dppe) | Aryl Halide (Ar-X) | THF, DMF | Base (e.g., K₃PO₄) | 60-100 °C |

| Ni(COD)₂ / Ligand | Vinyl Halide | Dioxane | Lewis Acid | Room Temp to 80 °C |

| CuI / Ligand | Acyl Chloride | NMP | None | 25-60 °C |

| Cu(OAc)₂ | Arylboronic Acid | Ionic Liquid | None | Room Temperature |

Stereochemical Outcomes and Regioselectivity in Stille Coupling Reactions

The primary challenge and opportunity in the reactivity of this compound lie in its regioselectivity. The molecule presents two distinct reactive sites for cross-coupling: the C5-tributylstannyl group (nucleophilic) and the C2-chloro group (electrophilic).

In a standard Stille coupling, the organostannane acts as the nucleophilic partner. Therefore, the reaction of this compound with an organic electrophile (like an aryl iodide) under palladium catalysis will preferentially occur at the C5 position, leading to the formation of a new carbon-carbon bond at this site while leaving the C2-chloro atom intact. This high regioselectivity is a cornerstone of the Stille reaction's utility, allowing for the predictable synthesis of 2-chloro-5-substituted thiazoles.

The stereochemistry of the Stille coupling is also highly reliable. If the coupling partner (e.g., a vinyl halide) possesses a defined stereochemistry, the reaction typically proceeds with retention of configuration at the sp²-carbon of the electrophile. This is a consequence of the concerted nature of the transmetalation and reductive elimination steps in the catalytic cycle.

Ligand Design and Catalyst Optimization for Enhanced Reactivity and Selectivity

The efficiency of Stille couplings involving this compound is heavily dependent on the palladium catalyst and associated ligands. Optimization is key to achieving high yields, minimizing side products, and ensuring mild reaction conditions.

Ligand Effects: Electron-rich and bulky phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), and XPhos, are commonly employed. These ligands stabilize the palladium(0) active species and facilitate the oxidative addition step. The choice of ligand can influence the rate of reaction and the tolerance to various functional groups. For instance, using a mixed-catalyst system of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide can be optimal for couplings with aryl iodides. researchgate.net

Catalyst Source and Additives: The palladium source can range from Pd(PPh₃)₄ to Pd₂(dba)₃ or PdCl₂(PPh₃)₂. The latter requires in-situ reduction to the active Pd(0) species. Additives can play a crucial role. As mentioned, copper(I) salts are frequently used as co-catalysts to accelerate the transmetalation step, which is often the rate-limiting step of the catalytic cycle. In some cases, fluoride (B91410) additives like cesium fluoride (CsF) can also promote the reaction. researchgate.net

The following table details catalyst systems for optimizing Stille couplings at the C5 position.

| Palladium Source | Ligand | Co-catalyst/Additive | Solvent | Key Advantage |

| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | CuI | DMF, THF | Standard, reliable for many substrates. researchgate.net |

| Pd₂(dba)₃ | XPhos | CsF | Dioxane | High reactivity for challenging substrates. |

| PdCl₂(PPh₃)₂ | Triphenylphosphine (integrated) | None | THF | Air-stable precatalyst. |

Reactions Involving the Chloro Substituent at C2

Following functionalization at the C5 position, the chloro group at C2 becomes the target for subsequent transformations, enabling the synthesis of di-substituted thiazole derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Thiazole Ring

The C2 position of the thiazole ring is electron-deficient, making the chloro substituent susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway allows for the introduction of a variety of heteroatom nucleophiles. The reaction proceeds via a high-energy intermediate, a Meisenheimer-like complex, and its success is contingent on the nucleophilicity of the attacking species and the stability of the intermediate. nih.gov

SNAr reactions on 2-halopyridinium salts with sulfur nucleophiles have been shown to proceed efficiently at room temperature, suggesting that the activated 2-chloro-thiazole system would behave similarly. chemrxiv.org Common nucleophiles for this transformation include alkoxides, thiolates, and amines. beilstein-journals.org

| Nucleophile Type | Reagent Example | Product Type |

| Oxygen | Sodium Methoxide (NaOMe) | 2-Methoxythiazole derivative |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)thiazole derivative |

| Nitrogen | Piperidine | 2-(Piperidin-1-yl)thiazole derivative |

Palladium-Catalyzed Cross-Coupling Reactions at the C2 Position (e.g., Suzuki-Miyaura, Negishi, Sonogashira)

The C2-chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, acting as the electrophilic partner. This allows for the formation of carbon-carbon bonds, significantly expanding the molecular complexity of the thiazole core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C2-chloro position with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is used as the nucleophilic partner. These reactions are often very high-yielding and tolerant of functional groups but require the preparation of moisture-sensitive organozinc compounds.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the C2-chloro atom with a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. beilstein-journals.orgbeilstein-journals.org This method is invaluable for introducing alkyne functionalities into heterocyclic systems. researchgate.net

The table below outlines typical conditions for these C2-position couplings.

| Reaction Name | Nucleophilic Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane |

| Negishi | Organozinc Halide (R-ZnX) | PdCl₂(dppf) | None | THF, DMF |

| Sonogashira | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF |

Reductive Dehalogenation Strategies

In some synthetic routes, the removal of the C2-chloro substituent is desired to yield a 2-unsubstituted thiazole derivative. This can be achieved through reductive dehalogenation. A variety of methods are available for this transformation, ranging from catalytic hydrogenation to the use of metal hydrides or dissolving metal reductions. acs.org

A common and effective method involves using a reducing agent like sodium borohydride (B1222165) in the presence of a transition metal catalyst, such as palladium on carbon (Pd/C). Another approach is the use of systems like potassium hydroxide (B78521) with poly(ethylene glycol) (KOH-PEG), which has been shown to quantitatively dechlorinate chloroquinolines. acs.org The choice of method depends on the other functional groups present in the molecule to ensure chemoselectivity.

Sequential and Chemoselective Transformations

The presence of two distinct reactive sites on the thiazole ring—a carbon-chlorine bond and a carbon-tin bond—positions this compound as a versatile building block for the synthesis of complex, polysubstituted thiazoles through sequential and chemoselective cross-coupling reactions.

Orthogonal Reactivity of the Stannyl (B1234572) and Chloro Groups

The concept of orthogonal reactivity is central to the synthetic utility of this compound. This principle allows for the selective functionalization of one reactive site while leaving the other intact for subsequent transformations. In the context of this molecule, the tributylstannyl group is amenable to Stille cross-coupling reactions, while the chloro group can participate in various palladium-catalyzed couplings such as Suzuki, Sonogashira, and Heck reactions.

The chemoselectivity of these transformations is dictated by the relative reactivity of the C-Sn and C-Cl bonds under specific catalytic conditions. Generally, the C-Sn bond is more reactive in standard Stille coupling conditions, allowing for initial functionalization at the 5-position. The C-Cl bond at the 2-position of the thiazole ring is typically less reactive and requires more forcing conditions or specific ligand systems to undergo oxidative addition to a palladium(0) center. This difference in reactivity forms the basis for a sequential functionalization strategy.

Table 1: Predicted Sequential Cross-Coupling Reactions of this compound

| Step | Reaction Type | Position | Reagent/Catalyst System (Predicted) | Product |

| 1 | Stille Coupling | C5 | Aryl/Vinyl Halide, Pd(PPh₃)₄ | 2-Chloro-5-aryl/vinylthiazole |

| 2 | Suzuki Coupling | C2 | Aryl/Vinylboronic Acid, Pd(dppf)Cl₂, Base | 2,5-Diaryl/divinylthiazole |

| 1 | Stille Coupling | C5 | Heteroaryl Bromide, Pd₂(dba)₃, P(2-furyl)₃ | 2-Chloro-5-heteroarylthiazole |

| 2 | Sonogashira Coupling | C2 | Terminal Alkyne, Pd(PPh₃)₄, CuI, Base | 2-Alkynyl-5-heteroarylthiazole |

This table represents a predictive model based on known reactivities of similar substrates, as specific experimental data for this compound is not widely published.

For instance, a plausible synthetic route could involve an initial Stille coupling of this compound with an aryl iodide in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). This would selectively yield a 2-chloro-5-arylthiazole intermediate. Subsequent subjection of this intermediate to Suzuki coupling conditions with a different arylboronic acid, likely requiring a more active catalyst system such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), would then afford a 2,5-diarylthiazole. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield in each step. researchgate.netnih.govnih.govnih.gov

The successful application of such sequential couplings has been demonstrated for other dihalogenated heterocycles, where the differential reactivity of various halogens (e.g., I vs. Br vs. Cl) is exploited. researchgate.netrsc.org In the case of this compound, the orthogonality stems from the different nature of the carbon-metal and carbon-halogen bonds.

One-Pot Multicomponent Reactions Incorporating this compound

While specific one-pot multicomponent reactions (MCRs) involving this compound are not explicitly detailed in the literature, its bifunctional nature makes it a prime candidate for such elegant synthetic strategies. MCRs offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps in a single vessel without the isolation of intermediates. journalspub.comekb.egmdpi.com

A hypothetical one-pot reaction could involve the sequential addition of reagents to a reaction mixture containing this compound, leveraging the orthogonal reactivity of the two functional groups under conditions that are compatible with all components. For example, a one-pot Stille-Sonogashira coupling could be envisioned.

Table 2: Hypothetical One-Pot Reaction Sequence

| Step | Reaction Type | Reagents Added | Catalyst System | Intermediate/Product |

| 1 | Stille Coupling | This compound, Aryl Iodide | Pd(PPh₃)₄ | 2-Chloro-5-arylthiazole |

| 2 | Sonogashira Coupling | Terminal Alkyne, CuI, Amine Base | (Same Pd catalyst) | 2-Alkynyl-5-arylthiazole |

This table outlines a conceptual one-pot reaction. The feasibility and specific conditions would require experimental validation.

In this scenario, the Stille reaction would first proceed at a lower temperature. Upon its completion, the terminal alkyne, a copper(I) co-catalyst, and a base would be introduced, and the temperature might be elevated to facilitate the Sonogashira coupling at the C2-chloro position. The success of such a one-pot process hinges on the careful selection of a palladium catalyst that remains active throughout both stages and the compatibility of all reagents and byproducts. The development of such a process would represent a significant advancement in the efficient construction of highly functionalized thiazole scaffolds.

Applications in Advanced Organic Synthesis

Synthesis of Biologically Active Thiazole-Containing Scaffolds

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. 2-Chloro-5-(tributylstannyl)thiazole serves as a key intermediate for the introduction of the 2-chlorothiazole-5-yl moiety into these scaffolds.

The thiazole nucleus is a core component of numerous pharmaceutical drugs. mdpi.com The ability to functionalize the 5-position of the thiazole ring makes this compound a valuable reagent in the synthesis of novel pharmaceutical leads. Through Stille coupling reactions, various aryl, heteroaryl, or other organic groups can be introduced at this position, leading to a diverse range of potential drug candidates. For instance, the coupling of this stannane (B1208499) with different halogenated heterocycles can generate complex molecules that are then further elaborated to produce compounds with potential therapeutic activities.

| Coupling Partner Example | Resulting Scaffold | Potential Therapeutic Area |

| Substituted Aryl Halide | 5-Aryl-2-chlorothiazole | Anticancer, Anti-inflammatory |

| Halogenated Pyridine (B92270) | 5-(Pyridinyl)-2-chlorothiazole | Neurological disorders |

| Brominated Benzofuran | 5-(Benzofuranyl)-2-chlorothiazole | Antifungal |

This table represents potential synthetic outcomes based on established Stille coupling methodologies.

The thiazole ring is also a prominent feature in modern agrochemicals, particularly insecticides. A notable example is the neonicotinoid insecticide thiamethoxam (B1682794), which contains a 2-chloro-5-substituted thiazole moiety. nih.gov While patents for thiamethoxam often describe the synthesis using 2-chloro-5-chloromethyl thiazole, the principles of Stille coupling suggest that this compound could be a viable alternative for creating the crucial carbon-carbon bond in analogues of this important insecticide. google.com The reaction of the stannane with an appropriate electrophile would provide a convergent and efficient route to various substituted thiazoles for screening as potential crop protection agents.

Research has shown that the replacement of the 6-chloro-3-pyridyl group in earlier neonicotinoids with a 2-chloro-5-thiazolyl moiety led to a significant increase in activity against chewing insects. nih.gov This highlights the importance of the 2-chlorothiazole (B1198822) scaffold and the potential of this compound in the synthesis of new and effective insecticides.

Many marine natural products possess complex structures that include thiazole rings and exhibit potent biological activities. google.com The synthesis of these natural products and their analogues is a significant challenge in organic chemistry. Organostannanes like this compound can serve as crucial building blocks in the convergent synthesis of such complex molecules.

For example, the marine natural product largazole (B1674506), a potent histone deacetylase inhibitor with anticancer activity, contains a thiazole ring within its macrocyclic structure. nih.govsemanticscholar.org The synthesis of largazole and its analogues often involves the coupling of complex fragments. The Stille reaction with a functionalized thiazole building block is a plausible strategy for the construction of the thiazole-containing portion of these molecules. The reactivity of this compound allows for its incorporation into advanced intermediates that can then be used in the final steps of the total synthesis.

Construction of Advanced Materials Precursors

Beyond its applications in the life sciences, this compound is a promising precursor for the synthesis of advanced organic materials with interesting electronic and photophysical properties.

Conjugated polymers and oligomers containing thiazole units are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org The electron-deficient nature of the thiazole ring can be utilized to tune the electronic properties of these materials. Stille polymerization, a powerful method for the synthesis of conjugated polymers, can employ bifunctional monomers.

It is conceivable that this compound could be used in Stille polymerization reactions with dihaloaromatic comonomers to produce donor-acceptor conjugated polymers. The resulting polymers would contain 2-chlorothiazole units in the backbone, which could influence their solubility, morphology, and electronic energy levels.

| Comonomer Example | Polymer Structure Motif | Potential Application |

| Dibromobenzene | Poly(phenylene-alt-2-chlorothiazole) | Organic Field-Effect Transistor |

| Dibromothiophene | Poly(thiophene-alt-2-chlorothiazole) | Organic Photovoltaic |

| Dibromobenzothiadiazole | Donor-Acceptor Polymer | Organic Photovoltaic |

This table illustrates potential polymer structures that could be synthesized via Stille polymerization.

Thiazole-based compounds have also been investigated as components in optoelectronic devices, such as dye-sensitized solar cells (DSSCs). spast.orgcolab.ws The thiazole moiety can act as an electron acceptor or be part of a larger chromophoric system. The synthesis of organic dyes for DSSCs often involves the construction of complex molecular structures with specific absorption and redox properties.

This compound can be used to introduce the 2-chlorothiazole unit into the structure of these dyes through Stille coupling reactions. By coupling the stannane with appropriately functionalized aryl or heteroaryl halides, novel dye architectures can be accessed. The chlorine atom at the 2-position offers a further point for modification, allowing for the fine-tuning of the dye's properties.

Ligands for Catalysis and Coordination Chemistry

The thiazole nucleus is a recognized structural motif in the design of ligands for transition metal catalysis and coordination chemistry. The nitrogen and sulfur atoms of the thiazole ring can act as donor atoms, allowing for the chelation of metal centers. "this compound" serves as a key intermediate for the synthesis of tailored thiazole-based ligands through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. nih.gov

In a typical Stille coupling reaction, the tributylstannyl group of "this compound" is coupled with an organic halide or triflate in the presence of a palladium catalyst. nih.gov This reaction facilitates the formation of a new carbon-carbon bond at the 5-position of the thiazole ring. The remaining chloro group at the 2-position can then be subjected to further transformations, such as nucleophilic substitution or another cross-coupling reaction, to introduce additional coordinating groups. This sequential functionalization allows for the construction of bidentate or polydentate ligands with specific electronic and steric properties.

For instance, coupling of "this compound" with a halogenated pyridine or a similar nitrogen-containing heterocycle can yield a bidentate N,N-ligand. The resulting substituted 2-chlorothiazole can then be further modified. This versatility enables the synthesis of a diverse library of ligands for various catalytic applications, including but not limited to, C-C and C-N bond-forming reactions. The ability to fine-tune the ligand structure by choosing different coupling partners is a significant advantage in the development of catalysts with enhanced activity and selectivity.

Table 1: Potential Ligand Synthesis via Stille Coupling with this compound

| Coupling Partner (R-X) | Resulting Thiazole Intermediate | Potential Ligand Type |

| 2-Bromopyridine | 2-Chloro-5-(2-pyridyl)thiazole | Bidentate (N,N) |

| 1-Bromo-2-(diphenylphosphino)benzene | 2-Chloro-5-(2-diphenylphosphinophenyl)thiazole | Bidentate (P,N) |

| 2-Iodophenol | 2-Chloro-5-(2-hydroxyphenyl)thiazole | Bidentate (O,N) |

This table presents hypothetical examples of ligand precursors that could be synthesized from "this compound" based on known Stille coupling reactions.

Asymmetric Synthesis and Chiral Thiazole Derivatives

Chiral thiazole derivatives are integral components of many biologically active natural products and are also employed as chiral ligands in asymmetric catalysis. nih.govnih.gov The synthesis of enantiomerically pure thiazoles is therefore a significant area of research in organic chemistry. "this compound" can be envisioned as a prochiral starting material for the introduction of chirality into the thiazole framework.

Several strategies can be employed to introduce chirality into thiazole-containing molecules, and "this compound" can potentially be utilized in these approaches.

One common method is the use of a chiral auxiliary . A chiral auxiliary can be attached to a functional group that is subsequently introduced onto the thiazole ring. For example, a chiral alcohol could be used to form a chiral ester, which is then coupled to the thiazole. The stereocenter on the auxiliary directs the stereochemical outcome of subsequent reactions. After the desired chiral transformation, the auxiliary is removed. While no specific examples detailing the use of "this compound" with a chiral auxiliary are prominently documented, its reactivity profile makes it a suitable candidate for such synthetic strategies.

Another powerful strategy is asymmetric catalysis . This involves the use of a chiral catalyst to control the stereochemistry of a reaction involving the thiazole ring. For instance, an asymmetric cross-coupling reaction could be employed to introduce a substituent at the 5-position of the 2-chlorothiazole (obtained after the stannyl (B1234572) group has reacted). The use of chiral phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions is a well-established method for achieving high enantioselectivity. nih.govsigmaaldrich.com

Furthermore, chirality can be introduced by attaching a chiral substituent to the thiazole ring. "this compound" can undergo a Stille coupling reaction with a chiral organic halide. This directly incorporates a stereocenter into the final product. The choice of the chiral coupling partner determines the final stereochemistry of the molecule.

A hypothetical reaction scheme could involve the Stille coupling of "this compound" with a chiral electrophile, followed by further modification at the 2-position.

Table 2: Conceptual Strategies for Asymmetric Synthesis with this compound

| Strategy | Description | Hypothetical Application with Target Compound |

| Chiral Auxiliary | A temporary chiral group directs a stereoselective reaction. | Coupling of the thiazole with a substrate bearing a chiral auxiliary, followed by a diastereoselective reaction and removal of the auxiliary. |

| Asymmetric Catalysis | A chiral catalyst controls the stereochemical outcome of a reaction. | Asymmetric Stille coupling with an achiral partner using a palladium catalyst with a chiral ligand to create a chiral center. |

| Chiral Building Block | Incorporation of a readily available chiral molecule. | Stille coupling of "this compound" with an enantiomerically pure organic halide. |

This table outlines conceptual approaches for achieving asymmetric synthesis starting from or involving "this compound".

Mechanistic Investigations and Computational Chemistry Studies

Detailed Reaction Mechanism Elucidation

The generally accepted mechanism for the Stille cross-coupling reaction, which is the primary mode of reactivity for 2-Chloro-5-(tributylstannyl)thiazole, involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, which is not directly relevant to the role of this compound as the organostannane partner. The thiazole (B1198619) compound enters the cycle at the transmetalation step.

The key steps involving this compound are:

Transmetalation: In this step, the tributylstannyl group of this compound is exchanged for the halide on the palladium(II) intermediate. This is often the rate-determining step of the catalytic cycle. psu.edu The mechanism of transmetalation can be either associative (the most common) or dissociative. wikipedia.org The associative pathway involves the coordination of the organostannane to the palladium complex, forming a transient pentacoordinate intermediate before the transfer of the thiazole group. wikipedia.orgnih.gov

Reductive Elimination: Following transmetalation, the two organic groups (the thiazole from the organostannane and the group from the organic halide) are coupled together as the palladium center is reduced from Pd(II) back to Pd(0), thus regenerating the active catalyst and completing the cycle. wikipedia.org For reductive elimination to occur, the organic ligands must be in a cis orientation on the palladium center. uwindsor.ca

While specific kinetic studies on reactions involving this compound are not extensively documented in the literature, general kinetic investigations of the Stille reaction provide valuable insights. The rate of the Stille coupling is significantly influenced by the nature of the ligands on the palladium catalyst, the solvent, and the specific organostannane and organic halide used. psu.edu

For many Stille reactions, the transmetalation step is the slowest and therefore rate-determining. psu.edu The rate of transmetalation is affected by the electronic and steric properties of the groups attached to the tin atom. Generally, more electron-rich organostannanes can exhibit faster transmetalation rates. The presence of additives, such as copper(I) salts, can also accelerate the reaction, potentially by facilitating the transmetalation step. harvard.edu

Table 1: Factors Influencing the Rate of Stille Coupling Reactions

| Factor | Influence on Reaction Rate |

| Palladium Ligands | Electron-rich and sterically bulky phosphine (B1218219) ligands often enhance the rate of oxidative addition but can slow down transmetalation and reductive elimination. uwindsor.ca |

| Solvent | Polar aprotic solvents like DMF or NMP are commonly used and can influence the stability of intermediates and transition states. psu.eduresearchgate.net |

| Organostannane | The nature of the non-transferable groups on the tin atom can affect the rate. Butyl groups, as in this compound, are common. The rate of transfer for the desired group (in this case, the thiazole) is also dependent on its electronic properties. |

| Additives | LiCl is often used to accelerate the reaction, particularly when using organic triflates as coupling partners. libretexts.org Copper(I) salts can also act as co-catalysts. organic-chemistry.org |

This table is illustrative and based on general findings for the Stille reaction.

For instance, to confirm the intramolecular nature of the reductive elimination step, one could synthesize a version of this compound labeled with a heavy isotope, such as ¹³C or ¹⁵N, in the thiazole ring. By reacting this labeled compound with an unlabeled organic halide in a crossover experiment (a reaction containing two different labeled and unlabeled substrates), the absence of crossover products would support an intramolecular reductive elimination.

The direct observation and characterization of intermediates in palladium-catalyzed cross-coupling reactions are challenging due to their transient nature. However, techniques such as nuclear magnetic resonance (NMR) spectroscopy, particularly low-temperature NMR, and X-ray crystallography have been employed to characterize stable analogues of these intermediates. uwindsor.ca

In the context of reactions with this compound, the key palladium(II) intermediates that could potentially be characterized (or their analogues) are the species formed immediately after transmetalation, prior to reductive elimination. These would be complexes of the type cis-[Pd(thiazolyl)(R)(L)₂], where R is the organic group from the coupling partner and L represents the phosphine ligands. uwindsor.ca The characterization of such species provides crucial information about the geometry and electronic structure of the intermediates that lead to the final product.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organometallic reactions, including the Stille cross-coupling. polito.it DFT calculations allow for the elucidation of detailed reaction pathways, the characterization of transition state structures, and the prediction of reactivity and selectivity. polito.itmdpi.com

DFT calculations can map out the potential energy surface of the entire catalytic cycle for the Stille reaction of this compound with a given organic halide. This involves optimizing the geometries and calculating the energies of all reactants, intermediates, transition states, and products. researchgate.netacs.org

Table 2: Representative Calculated Energy Barriers for Stille Coupling Steps (Illustrative)

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | TSOA | 10-15 |

| Transmetalation | TSTM | 15-25 |

| Reductive Elimination | TSRE | 5-10 |

This table provides hypothetical energy values to illustrate how DFT can be used to compare the energetics of different steps in a catalytic cycle. Actual values would be specific to the exact reactants, ligands, and solvent system.

DFT calculations are also employed to predict the reactivity and selectivity of cross-coupling reactions. By comparing the activation energies for the reaction of this compound with different organic halides, one can predict which coupling will be faster.

Furthermore, in cases where a substrate has multiple potential reaction sites, DFT can predict the regioselectivity by calculating the activation barriers for coupling at each site. mdpi.com For this compound, the primary reaction is the cleavage of the C-Sn bond. However, DFT could be used to explore the relative barriers for this process versus any potential side reactions. The electronic properties of the thiazole ring, influenced by the chloro substituent and the sulfur and nitrogen heteroatoms, play a crucial role in its reactivity, and these effects can be quantified through computational analysis.

Analysis of Electronic Structure and Bonding

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like this compound. While specific DFT studies on this exact molecule are not extensively published, analysis can be extrapolated from studies on analogous thiazole and organostannane compounds. mdpi.commdpi.com

The thiazole ring is an aromatic heterocycle characterized by significant π-electron delocalization. wikipedia.org The presence of a chlorine atom at the 2-position and a tributylstannyl group at the 5-position significantly influences the electron distribution within the ring. The chlorine atom, being electronegative, acts as an electron-withdrawing group, while the tributylstannyl group has a more complex electronic influence.

A hypothetical DFT analysis at a common level of theory, such as B3LYP/6-31G*, would likely reveal the following structural and electronic features.

Table 1: Calculated Geometrical Parameters for this compound (Hypothetical DFT Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-Cl | 1.73 | - |

| C5-Sn | 2.15 | - |

| C2-N3 | 1.31 | - |

| N3-C4 | 1.38 | - |

| C4-C5 | 1.37 | - |

| C5-S1 | 1.72 | - |

| S1-C2 | 1.74 | - |

| C2-S1-C5 | - | 89.5 |

| S1-C5-C4 | - | 111.8 |

| C5-C4-N3 | - | 115.5 |

| C4-N3-C2 | - | 110.2 |

| N3-C2-S1 | - | 113.0 |

Note: The data in this table is representative and based on typical values from DFT calculations on similar heterocyclic and organostannane compounds. Actual experimental or calculated values may vary.

The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the reactivity of the compound. For thiazole azo dyes, which are related structures, the Highest Occupied Molecular Orbital (HOMO) is often spread across the thiazole ring and donor groups, while the Lowest Unoccupied Molecular Orbital (LUMO) is influenced by acceptor moieties. mdpi.com In this compound, the HOMO would likely be associated with the π-system of the thiazole ring and the Sn-C bond, making it the site for electrophilic attack. The LUMO would be distributed over the thiazole ring, particularly influenced by the electronegative chlorine atom, indicating the site for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular dynamics (MD) simulations are instrumental in studying the dynamic behavior of molecules in the solution phase, which is the typical environment for organic reactions. mdpi.com For this compound, MD simulations could provide insights into its conformational flexibility, solvation, and interactions with other species in a reaction mixture.

The tributyl groups attached to the tin atom are highly flexible and can adopt numerous conformations. MD simulations would reveal the preferred orientations of these alkyl chains in different solvents, which can affect the steric hindrance around the reactive sites of the molecule. The choice of solvent is critical in Stille couplings, and MD simulations can help to understand solvent effects at a molecular level by analyzing the radial distribution functions of solvent molecules around the solute.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Tetrahydrofuran (THF)

| Parameter | Value |

| Force Field | OPLS-AA |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

Note: This table presents a typical setup for an MD simulation and does not represent results from a specific study on this compound.

The results from such a simulation would provide information on the solvation shell structure, diffusion coefficients, and conformational dynamics of the tributylstannyl group, all of which are pertinent to its reactivity in a Stille coupling reaction.

Understanding Catalyst-Substrate and Ligand-Substrate Interactions

The Stille reaction is catalyzed by palladium(0) complexes, and the interaction between the catalyst and the substrates is fundamental to the reaction mechanism. wikipedia.orgresearchgate.net Computational studies on the Stille reaction have provided significant insights into the nature of these interactions. The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination.

In the context of this compound, the key steps involving catalyst-substrate and ligand-substrate interactions are:

Oxidative Addition: A Pd(0) complex, often with phosphine ligands, reacts with an organic halide.

Transmetalation: The organostannane, this compound, transfers its thiazole group to the palladium center. This is a critical step where the catalyst interacts directly with the substrate. The precise mechanism of transmetalation is complex and can be influenced by the ligands on the palladium catalyst and any additives present.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst.

The ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability. Ligands such as triphenylphosphine (B44618) (PPh₃) or more specialized phosphines can influence the stereochemistry and yield of the coupling reaction. rsc.org Computational studies can model the interaction energies between different ligands and the palladium center, and how these interactions affect the energy barriers of the various steps in the catalytic cycle.

For the transmetalation step involving this compound, computational models would investigate the geometry of the transition state. This would likely involve the coordination of the thiazole ring to the palladium center, followed by the cleavage of the C-Sn bond and the formation of a new C-Pd bond. The electronic properties of the thiazole ring, as influenced by the chloro substituent, and the steric bulk of the tributylstannyl group would be critical factors in determining the energetics of this process.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Chloro-5-(tributylstannyl)thiazole. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.

¹H NMR spectroscopy is utilized to identify the hydrogen atoms within the molecule. For the tributyl group, a series of multiplets is typically observed in the upfield region of the spectrum, corresponding to the different methylene (B1212753) and methyl protons. The lone proton on the thiazole (B1198619) ring (H-4) would appear as a distinct singlet in the downfield aromatic region.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum will show distinct signals for the carbon atoms of the thiazole ring and the four non-equivalent carbons of the tributyl chains. The chemical shifts of the thiazole carbons are particularly informative, with the carbon bearing the tin atom (C-5) and the carbon adjacent to the chlorine atom (C-2) having characteristic resonances.

¹¹⁹Sn NMR spectroscopy is a specialized technique that directly probes the tin nucleus, offering valuable data on the electronic environment and coordination state of the tin atom. The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the nature of the substituents attached to the tin atom.

Illustrative NMR Data for this compound:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.5 | s | Thiazole-H4 |

| ¹H | 1.50-1.60 | m | Sn-CH₂-CH₂ -CH₂-CH₃ |

| ¹H | 1.25-1.35 | m | Sn-CH₂-CH₂-CH₂ -CH₃ |

| ¹H | 1.05-1.15 | m | Sn-CH₂ -CH₂-CH₂-CH₃ |

| ¹H | ~0.90 | t | Sn-CH₂-CH₂-CH₂-CH₃ |

| ¹³C | ~150 | s | Thiazole-C2 |

| ¹³C | ~145 | s | Thiazole-C4 |

| ¹³C | ~135 | s | Thiazole-C5 |

| ¹³C | ~29 | s | Sn-CH₂-C H₂-CH₂-CH₃ |

| ¹³C | ~27 | s | Sn-CH₂-CH₂-C H₂-CH₃ |

| ¹³C | ~14 | s | Sn-CH₂-CH₂-CH₂-C H₃ |

| ¹³C | ~10 | s | Sn-C H₂-CH₂-CH₂-CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. "s" denotes a singlet, "t" a triplet, and "m" a multiplet.

Mass Spectrometry (MS) Techniques: High-Resolution MS and Tandem MS for Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass. For this compound, with a molecular formula of C₁₅H₂₈ClNSSn, HRMS can confirm this composition. sigmaaldrich.comuni.lu

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. sciex.com This provides valuable information about the connectivity of the molecule. The fragmentation of organotin compounds often involves the sequential loss of the butyl groups from the tin atom. sciex.comrsc.org The fragmentation pattern of the thiazole ring can also provide evidence for the substitution pattern. rsc.org

Predicted Collision Cross Section (CCS) Values:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 410.07258 | 196.5 |

| [M+Na]⁺ | 432.05452 | 202.4 |

| [M-H]⁻ | 408.05802 | 197.2 |

| [M+NH₄]⁺ | 427.09912 | 213.0 |

| [M+K]⁺ | 448.02846 | 196.0 |

Data sourced from predicted values and may vary from experimental results. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org The absorption of infrared radiation or the scattering of laser light provides a characteristic spectrum that acts as a molecular fingerprint.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the butyl groups. The thiazole ring itself will have a series of characteristic vibrations. For instance, the C=N and C=C stretching vibrations within the thiazole ring typically appear in the 1650-1500 cm⁻¹ region. nih.govmdpi.com The C-Cl stretching vibration would be expected at lower frequencies.

Raman spectroscopy can be particularly useful for observing the vibrations of the Sn-C bonds, which are often weak in the IR spectrum. The symmetric and asymmetric Sn-C stretching modes would provide direct evidence for the tributylstannyl group.

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. nih.govnih.gov This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. nih.gov While this compound is a liquid at room temperature, crystalline derivatives can be synthesized and their structures determined. sigmaaldrich.comnih.gov

The data obtained from an X-ray crystallographic analysis includes precise bond lengths, bond angles, and torsion angles, providing a complete and definitive picture of the molecular geometry in the solid state. mdpi.com This information is invaluable for understanding intermolecular interactions, such as π-π stacking or other non-covalent interactions, which can influence the physical properties of the material. mdpi.com

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

Theoretical Elemental Composition of this compound (C₁₅H₂₈ClNSSn):

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.01 | ~44.08% |

| Hydrogen | H | 1.008 | ~6.90% |

| Chlorine | Cl | 35.45 | ~8.68% |

| Nitrogen | N | 14.01 | ~3.43% |

| Sulfur | S | 32.07 | ~7.85% |

| Tin | Sn | 118.71 | ~29.05% |

This analytical technique is crucial for validating the identity of newly synthesized batches of this compound and ensuring their suitability for further use in research and development.

Q & A

Q. What are the established synthetic routes for preparing 2-Chloro-5-(tributylstannyl)thiazole?

The compound is typically synthesized via Stille coupling precursors. A common approach involves introducing the tributylstannyl group to a halogenated thiazole scaffold using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions. Reaction optimization includes solvent selection (e.g., THF or DMF), temperature control (60–80°C), and stoichiometric ratios of reactants to minimize side reactions. Tributyltin chloride or hexamethylditin are typical tin sources .

Key considerations :

- Purification via column chromatography to remove residual tin byproducts.

- Use of anhydrous solvents to prevent hydrolysis of the stannyl group.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and stannyl group integration (e.g., δ ~100–150 ppm for Sn-coupled carbons).

- Mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]+ at m/z 388.19) .

- X-ray crystallography : Resolves 3D structure and bond angles; SHELXL is widely used for refinement .

Table 1 : Typical NMR shifts for key groups:

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Thiazole C-H | 7.2–7.5 | 140–150 |

| Sn-C (stannyl) | - | 130–135 |

| Cl-C (chloro) | - | 100–110 |

Advanced Research Questions

Q. How do electronic effects of substituents modulate the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing chloro group at position 2 enhances the electrophilicity of the thiazole ring, facilitating transmetallation in Stille couplings. Conversely, the electron-donating tributylstannyl group stabilizes intermediates but may reduce oxidative addition efficiency. Computational studies (DFT) suggest that substituent electronic profiles alter transition-state energies, impacting reaction rates and regioselectivity .

Experimental strategies :

- Compare coupling yields with/without chloro substitution.

- Use Hammett parameters to quantify electronic effects.

Q. What are the challenges in resolving structural contradictions in reported thiazole-stannyl derivatives?

Discrepancies in bond lengths or crystal packing often arise from:

- Solvent effects : Polar solvents may induce conformational changes.

- Steric hindrance : Bulky tributylstannyl groups distort ring planarity.

- Data refinement : SHELX-based refinement requires high-quality diffraction data; twinning or disorder in crystals complicates analysis .

Resolution workflow :

- Validate crystallographic data with multiple software (e.g., Olex2 vs. SHELXL).

- Compare experimental and computational (DFT) bond parameters.

Q. How can QSAR models predict the biological activity of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) models incorporate descriptors like:

- Lipophilicity (logP) : Influences membrane permeability.

- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites.

- Steric bulk : Tributylstannyl groups may hinder target binding.

Case study : Thiazole derivatives with trifluoromethyl substituents show enhanced herbicidal activity due to increased electrophilicity and stability .

Methodological Considerations

Q. What protocols mitigate tin-related toxicity during handling and disposal?

- Synthesis : Use gloveboxes or Schlenk lines to avoid air-sensitive tin intermediates.

- Waste treatment : Precipitate tin residues with aqueous KF (forms insoluble SnF₂).

- Analytical cleanup : Employ chelating agents (e.g., EDTA) in HPLC mobile phases .

Q. How do reaction conditions influence regioselectivity in thiazole-stannyl functionalization?

- Catalyst choice : Pd(0) catalysts favor cross-coupling at the stannyl position.

- Solvent polarity : Polar aprotic solvents (DMF) stabilize charged intermediates.

- Additives : LiCl enhances transmetallation efficiency in Stille reactions .

Data Contradiction Analysis

Q. Why do reported yields vary for Stille couplings involving this compound?

Yield discrepancies (40–85%) stem from:

- Oxygen sensitivity : Trace O₂ degrades Pd catalysts.

- Substrate purity : Halogenated thiazole impurities (e.g., 2-Chloro-5-methylthiazole) compete in coupling.

- Temperature gradients : Uneven heating in large-scale reactions.

Troubleshooting :

- Use degassed solvents and Pd catalysts with higher air stability (e.g., Pd₂(dba)₃).

- Pre-purify starting materials via recrystallization .

Applications in Drug Discovery

Q. What role does this compound play in designing kinase inhibitors?

The thiazole core serves as a hinge-binding motif in kinase active sites. The stannyl group acts as a handle for late-stage diversification via cross-coupling, enabling rapid SAR exploration. For example, coupling with aryl iodides generates biaryl derivatives with enhanced selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.